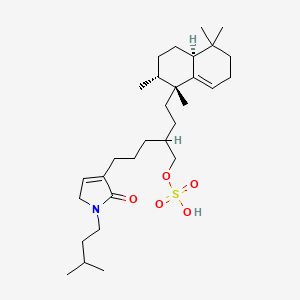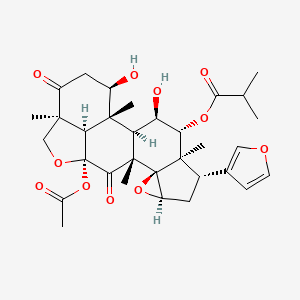![molecular formula C29H45N7O11 B1263780 (1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone](/img/structure/B1263780.png)
(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone is a novel cycloheptapeptide with a unique tricyclic ring cyclopeptide skeleton. It was first isolated from the plant Psammosilene tunicoides, which belongs to the Caryophyllaceae family . This compound has garnered significant interest due to its distinctive structure and potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: (1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone is typically isolated from the roots of Psammosilene tunicoides. The extraction process involves several chromatographic techniques to purify the compound. The roots are first dried and powdered, followed by extraction with solvents like methanol or ethanol. The extract is then subjected to various chromatographic methods, including macroporous resin column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the intricate extraction process. Most of the available this compound is obtained through laboratory-scale extraction from Psammosilene tunicoides.
化学反応の分析
Types of Reactions: (1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone undergoes several types of chemical reactions, including nucleophilic addition and cyclization reactions. These reactions are crucial for forming its unique tricyclic ring structure .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as hydrochloric acid for hydrolysis and various organic solvents for extraction and purification. The reaction conditions typically include controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: The primary product formed from these reactions is this compound itself, characterized by its tricyclic ring cyclopeptide skeleton. Other minor products may include various cyclopeptides and saponins, which are also present in Psammosilene tunicoides .
科学的研究の応用
(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone has shown potential in various scientific research applications:
作用機序
(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone can be compared with other cyclopeptides isolated from Psammosilene tunicoides, such as Tunicyclin E and Psammosilenin C . These compounds share similar cyclic peptide structures but differ in their specific amino acid sequences and ring conformations.
類似化合物との比較
- Tunicyclin E
- Psammosilenin C
- Tunicyclin L
(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone’s uniqueness lies in its tricyclic ring cyclopeptide skeleton, which is not commonly found in other cyclopeptides. This structural feature may contribute to its unique biological activities and potential therapeutic applications .
特性
分子式 |
C29H45N7O11 |
|---|---|
分子量 |
667.7 g/mol |
IUPAC名 |
(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone |
InChI |
InChI=1S/C29H45N7O11/c1-13(2)8-19-27(45)35-21(14(3)4)24(42)30-10-20(39)31-17(12-38)25(43)34-7-5-6-18(34)23(41)33-16(11-37)22(40)32-15-9-29(47,28(35)46)36(19)26(15)44/h13-19,21,28,37-38,46-47H,5-12H2,1-4H3,(H,30,42)(H,31,39)(H,32,40)(H,33,41)/t15-,16-,17-,18-,19-,21-,28+,29+/m0/s1 |
InChIキー |
NAHYPMPMDSGFLX-SCWKIXCYSA-N |
異性体SMILES |
CC(C)C[C@H]1C(=O)N2[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H]4C[C@@]([C@H]2O)(N1C4=O)O)CO)CO)C(C)C |
正規SMILES |
CC(C)CC1C(=O)N2C(C(=O)NCC(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC4CC(C2O)(N1C4=O)O)CO)CO)C(C)C |
同義語 |
tunicyclin A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1263702.png)

![8,8-dimethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione](/img/structure/B1263706.png)








![1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263717.png)


